molecular formula C14H19N3O B11825860 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11825860
M. Wt: 245.32 g/mol
InChI Key: PHQCUSXHQXWHAB-UHFFFAOYSA-N
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Description

2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions The pyrrolidine ring is then synthesized and attached to the pyridine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Cyclobutylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester
  • 2-(6-Cyclobutylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid

Uniqueness

2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H19N3O/c18-10-17-8-2-5-13(17)11-6-7-14(15-9-11)16-12-3-1-4-12/h6-7,9-10,12-13H,1-5,8H2,(H,15,16)

InChI Key

PHQCUSXHQXWHAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=C(C=C2)C3CCCN3C=O

Origin of Product

United States

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